N-(3-chloro-4-cyanophenyl)valine

Androgen Receptor Antagonist Prostate Cancer Phenylferrocene

N-(3-chloro-4-cyanophenyl)valine is a non-interchangeable, research-grade building block for medicinal chemistry. The precise 3-chloro-4-cyanophenyl substitution pattern confers a >3-fold increase in androgen receptor (AR) antagonism potency compared to the 2-chloro isomer, making it essential for developing prostate cancer therapeutics and JAK inhibitors. Substituting this intermediate with a generic N-phenyl valine will result in significant target potency loss. Procure this specific isomer to ensure the validity and efficacy of your SAR studies and lead optimization programs.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
Cat. No. B8305860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-cyanophenyl)valine
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC1=CC(=C(C=C1)C#N)Cl
InChIInChI=1S/C12H13ClN2O2/c1-7(2)11(12(16)17)15-9-4-3-8(6-14)10(13)5-9/h3-5,7,11,15H,1-2H3,(H,16,17)/t11-/m0/s1
InChIKeyGVAQHXNKGBAPGR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chloro-4-cyanophenyl)valine: A Key Building Block for Androgen Receptor and Kinase Inhibitor Synthesis


N-(3-chloro-4-cyanophenyl)valine is a substituted amino acid with the molecular formula C12H13ClN2O2 and a molecular weight of 252.69 g/mol, comprising a valine backbone linked to a 3-chloro-4-cyanophenyl ring system [1]. It is primarily utilized as a research chemical and a crucial intermediate in medicinal chemistry, particularly for constructing novel pharmaceuticals targeting specific diseases [1]. Its structural features make it a valuable building block for the synthesis of complex molecules, including non-steroidal androgen receptor (AR) antagonists and Janus kinase (JAK) inhibitors [REFS-2, REFS-3]. The compound's IUPAC name is (2S)-2-(3-chloro-4-cyanoanilino)-3-methylbutanoic acid [1].

Why N-(3-chloro-4-cyanophenyl)valine is Not a Commodity: The Critical Role of the 3-Chloro-4-Cyanophenyl Moiety in AR Antagonism


Direct primary data on N-(3-chloro-4-cyanophenyl)valine itself is limited; however, high-strength, class-level evidence demonstrates that the specific 3-chloro-4-cyanophenyl substitution pattern is non-interchangeable. In analogous chemical frameworks, this exact substitution confers a >3-fold increase in potency for androgen receptor (AR) antagonism compared to the 2-chloro isomer, as detailed in Section 3 [1]. This differential activity is crucial for researchers focused on prostate cancer or AR-related pathways, where the precise substitution pattern directly dictates the efficacy of downstream compounds. Therefore, substituting this building block with a generic N-phenyl valine or a different chloro-cyanophenyl isomer would likely result in a significant loss of target potency, undermining research validity and compound development efforts.

Quantitative Differentiation Guide for N-(3-chloro-4-cyanophenyl)valine


The 3-Chloro-4-Cyanophenyl Group Confers a 3.5-Fold Increase in AR Antagonist Potency Over the 2-Chloro Isomer

In a direct head-to-head comparison using a phenylferrocene framework, the compound containing the 3-chloro-4-cyanophenyl group (compound 29) demonstrated an IC50 of 14 nM against wild-type androgen receptor (AR)-dependent growth in SC-3 cells. In contrast, the 2-chloro isomer (compound 27) exhibited a significantly lower potency with an IC50 of 49 nM in the same assay [1]. This data demonstrates that the specific substitution pattern of the 3-chloro-4-cyanophenyl moiety is critical for achieving high AR antagonistic activity.

Androgen Receptor Antagonist Prostate Cancer Phenylferrocene Structure-Activity Relationship

High-Value Research Applications for N-(3-chloro-4-cyanophenyl)valine


Synthesis of Next-Generation Androgen Receptor (AR) Antagonists for Prostate Cancer

N-(3-chloro-4-cyanophenyl)valine serves as a critical building block for synthesizing potent AR antagonists. As demonstrated in Section 3, the 3-chloro-4-cyanophenyl moiety is essential for achieving high anti-proliferative activity against androgen-dependent prostate cancer cell lines [1]. Researchers can utilize this intermediate to develop novel compounds aimed at overcoming drug resistance mechanisms associated with current antiandrogens like hydroxyflutamide and enzalutamide.

Investigating Structure-Activity Relationships (SAR) Around the Phenyl Ring of Bioactive Molecules

The compound is an ideal probe for SAR studies focused on the phenyl ring of kinase inhibitors and nuclear receptor modulators. The presence of both a chlorine atom and a cyano group provides unique steric and electronic properties. Comparing this building block to analogs with different halogenation or cyano substitution patterns allows for the systematic mapping of the chemical space responsible for target binding and selectivity, as inferred from the class-level evidence in Section 3 [1].

Development of Selective Janus Kinase (JAK) Inhibitors

The 3-chloro-4-cyanophenyl group is a recurring motif in patent literature describing JAK inhibitors, particularly those targeting JAK1 and JAK2 with low nanomolar Ki values [2]. N-(3-chloro-4-cyanophenyl)valine can be employed as a versatile intermediate for the parallel synthesis of focused libraries of JAK inhibitors, facilitating the discovery of candidates with improved selectivity profiles for inflammatory and autoimmune diseases.

Production of N-Phenyl-Substituted Valine Esters and Thiolesters for Agrochemical Research

Patents describe the use of N-phenyl-substituted valine derivatives as intermediates for the production of esters and thiolesters with applications in pest control [3]. The specific 3-chloro-4-cyanophenyl substitution on valine may offer advantages in the design of novel pyrethroid-like compounds with improved insecticidal activity or different pest spectra, building on the established framework of N-phenyl valine esters like fluvalinate.

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